![molecular formula C19H24N4O2 B5975227 1-acetyl-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B5975227.png)
1-acetyl-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide, also known as DPP-4 inhibitor, is a type of medication used in the treatment of type 2 diabetes. This medication works by inhibiting dipeptidyl peptidase-4 (DPP-4), an enzyme that breaks down incretin hormones in the body. By inhibiting DPP-4, the medication increases the levels of incretin hormones, which in turn helps to regulate blood sugar levels.
Mechanism of Action
1-acetyl-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide works by inhibiting dipeptidyl peptidase-4 (1-acetyl-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide), an enzyme that breaks down incretin hormones in the body. By inhibiting 1-acetyl-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide, the medication increases the levels of incretin hormones, which in turn helps to regulate blood sugar levels.
Biochemical and Physiological Effects:
1-acetyl-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide has been shown to have several biochemical and physiological effects. The medication has been shown to increase the levels of incretin hormones, which in turn helps to regulate blood sugar levels. In addition, the medication has been shown to have a low risk of causing hypoglycemia.
Advantages and Limitations for Lab Experiments
The advantages of using 1-acetyl-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide in lab experiments include its ability to effectively lower blood sugar levels in patients with type 2 diabetes. In addition, the medication has a low risk of causing hypoglycemia. The limitations of using the medication in lab experiments include the need for further research to fully understand its long-term effects on patients with type 2 diabetes.
Future Directions
For research on 1-acetyl-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide include further studies on its long-term effects on patients with type 2 diabetes. In addition, future research could focus on developing new 1-acetyl-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide inhibitors that are more effective and have fewer side effects. Finally, future research could focus on developing new treatments for type 2 diabetes that target other enzymes involved in the regulation of blood sugar levels.
Synthesis Methods
The synthesis of 1-acetyl-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide involves several steps. The first step involves the reaction of 3,5-dimethyl-1H-pyrazole with 4-bromoaniline to form 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline. The second step involves the reaction of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline with acetyl chloride to form 1-acetyl-4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline. The final step involves the reaction of 1-acetyl-4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline with piperidinecarboxylic acid to form 1-acetyl-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide.
Scientific Research Applications
1-acetyl-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide has been extensively studied in scientific research for its role in the treatment of type 2 diabetes. The medication has been shown to effectively lower blood sugar levels in patients with type 2 diabetes. In addition, the medication has been shown to have a low risk of causing hypoglycemia, a condition where blood sugar levels become too low.
properties
IUPAC Name |
1-acetyl-N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]piperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-13-12-14(2)23(21-13)17-9-7-16(8-10-17)20-19(25)18-6-4-5-11-22(18)15(3)24/h7-10,12,18H,4-6,11H2,1-3H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVHAJBDUTZBFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)NC(=O)C3CCCCN3C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.